

best practices for long-term storage of AZ82 stocks

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Compound of Interest

Compound Name: AZ82

Cat. No.: B15602486

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AZ82 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and effective use of **AZ82**, a selective KIFC1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid **AZ82**?

A1: For long-term storage, solid **AZ82** should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is acceptable. Under proper long-term conditions, the compound is stable for over three years.^[1]

Q2: How should I prepare and store stock solutions of **AZ82**?

A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).^{[1][2]} For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, which ensures stability for up to two years.^[1] For shorter-term storage (up to one year), -20°C is suitable.^[1] Use newly opened, anhydrous DMSO for reconstitution, as hygroscopic DMSO can negatively impact solubility.^[1]

Q3: What should I do if I observe precipitation in my **AZ82** stock solution after thawing?

A3: If precipitation occurs upon thawing, you can gently warm the solution and use sonication to aid in redissolving the compound.[1] To prevent precipitation when diluting in aqueous buffers for cell-based assays, it is advisable to perform serial dilutions in DMSO first before adding to your final aqueous medium.

Q4: What is the primary mechanism of action of **AZ82**?

A4: **AZ82** is a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[3][4] It specifically binds to the KIFC1/microtubule complex, inhibiting its ATPase activity in an ATP-competitive manner.[3] This inhibition prevents the clustering of supernumerary centrosomes in cancer cells with centrosome amplification, leading to the formation of multipolar spindles during mitosis, which can trigger mitotic catastrophe and apoptosis.[2][4][5]

Q5: In which type of cancer cell lines is **AZ82** expected to be most effective?

A5: **AZ82** is particularly effective in cancer cells that exhibit centrosome amplification, a common feature in many human cancers.[3][4] Cell lines such as BT-549 (breast cancer) are known to be sensitive to **AZ82**. [1][4] In contrast, cancer cells with a normal number of centrosomes, like HeLa cells, are less sensitive. [1][4]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation of AZ82 in aqueous media	Low aqueous solubility of AZ82.	Prepare working solutions by diluting a high-concentration DMSO stock solution. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. If precipitation persists, consider using a formulation with PEG300 and Tween-80 for in vivo studies, which may also improve solubility in aqueous solutions for in vitro work. [1]
Inconsistent experimental results	Degradation of AZ82 due to improper storage or handling.	Aliquot stock solutions to minimize freeze-thaw cycles. [1] Protect stock solutions from light. For in vivo experiments, it is best to prepare fresh working solutions daily. [1]
No observable effect on cells	Cell line may not have amplified centrosomes.	Confirm the centrosome status of your cell line. AZ82's primary mechanism is most potent in cells with supernumerary centrosomes. [2] [4] Consider using a positive control cell line known to be sensitive to AZ82, such as BT-549. [1] [4]
Insufficient concentration or incubation time.	Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.	

Off-target effects or cellular toxicity

High concentration of AZ82.

While AZ82 is selective for KIFC1, high concentrations (>4 μ M) may lead to off-target cytotoxicity.[\[6\]](#) It is crucial to determine the optimal concentration range for your experiments.

DMSO toxicity.

Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (generally below 0.5%). Always include a vehicle control (DMSO alone) in your experiments.

Data Presentation

Storage Conditions for AZ82

Form	Storage Temperature	Duration	Important Notes
Solid Powder	-20°C	Long-term (months to years)	Store in a dry, dark environment. [1]
0-4°C	Short-term (days to weeks)	Keep desiccated and protected from light. [1]	
Stock Solution in DMSO	-80°C	Long-term (up to 2 years)	Aliquot to avoid freeze-thaw cycles. [1]
-20°C	Short-term (up to 1 year)	Aliquot to avoid freeze-thaw cycles. [1]	

In Vitro Activity of AZ82

Parameter	Value	Cell Line/System
Ki for KIFC1	43 nM	Biochemical assay
IC50 for KIFC1	300 nM	Biochemical assay
IC50 for mant-ATP binding	0.90 ± 0.09 µM	Biochemical assay
IC50 for mant-ADP releasing	1.26 ± 0.51 µM	Biochemical assay

Experimental Protocols

Preparation of AZ82 Stock Solution (10 mM)

- Materials:
 - AZ82** solid powder (MW: 560.64 g/mol)
 - Anhydrous, sterile DMSO
 - Sterile microcentrifuge tubes
- Procedure:
 - Equilibrate the **AZ82** vial to room temperature before opening.
 - Weigh the desired amount of **AZ82** powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 5.61 mg of **AZ82**.
 - Add the appropriate volume of sterile DMSO to the tube.
 - Vortex or sonicate the solution until the **AZ82** is completely dissolved.^[1]
 - Aliquot the stock solution into single-use, light-protected sterile tubes.
 - Store the aliquots at -80°C for long-term storage.^[1]

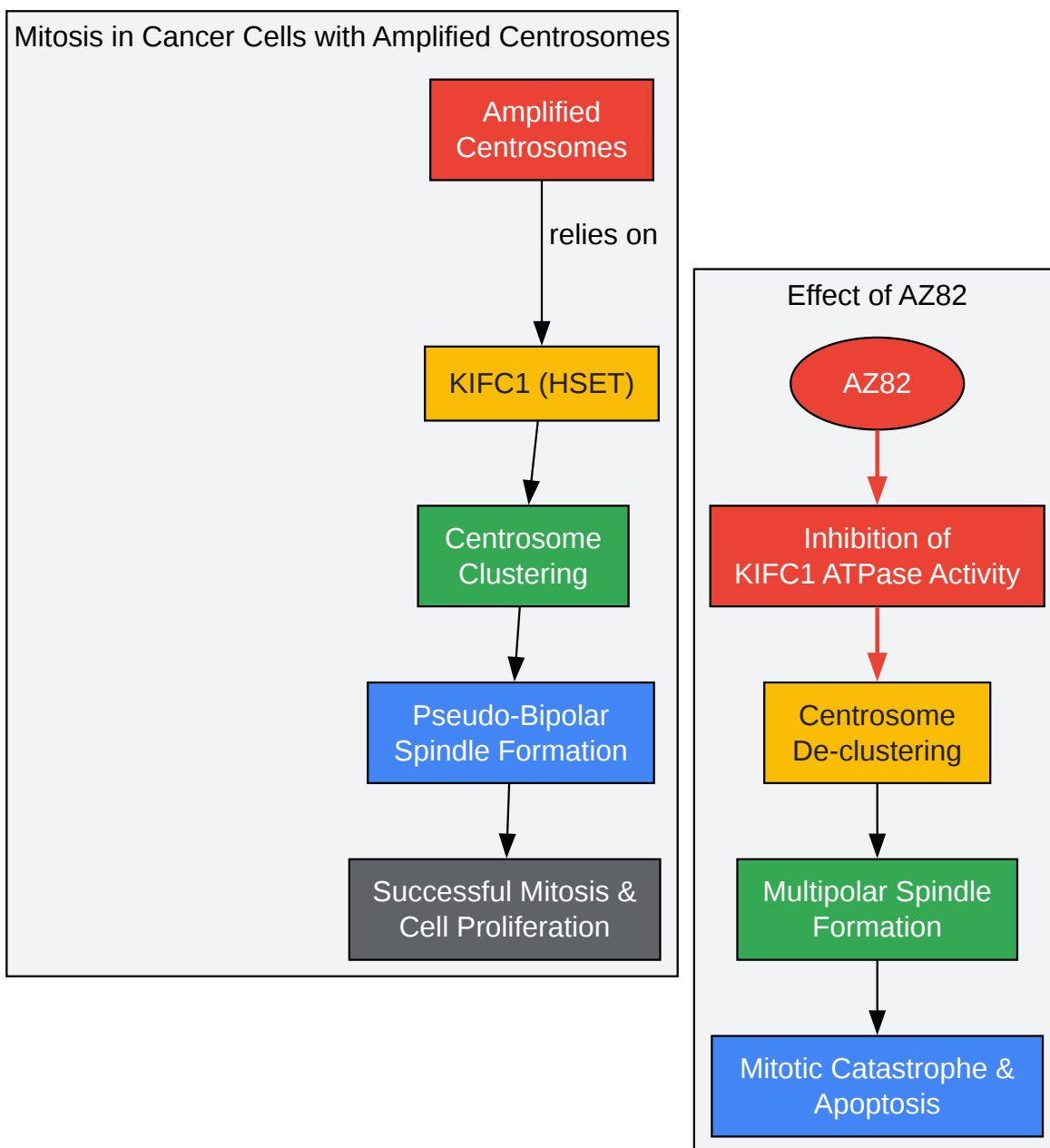
Cell Viability Assay using AZ82

- Materials:

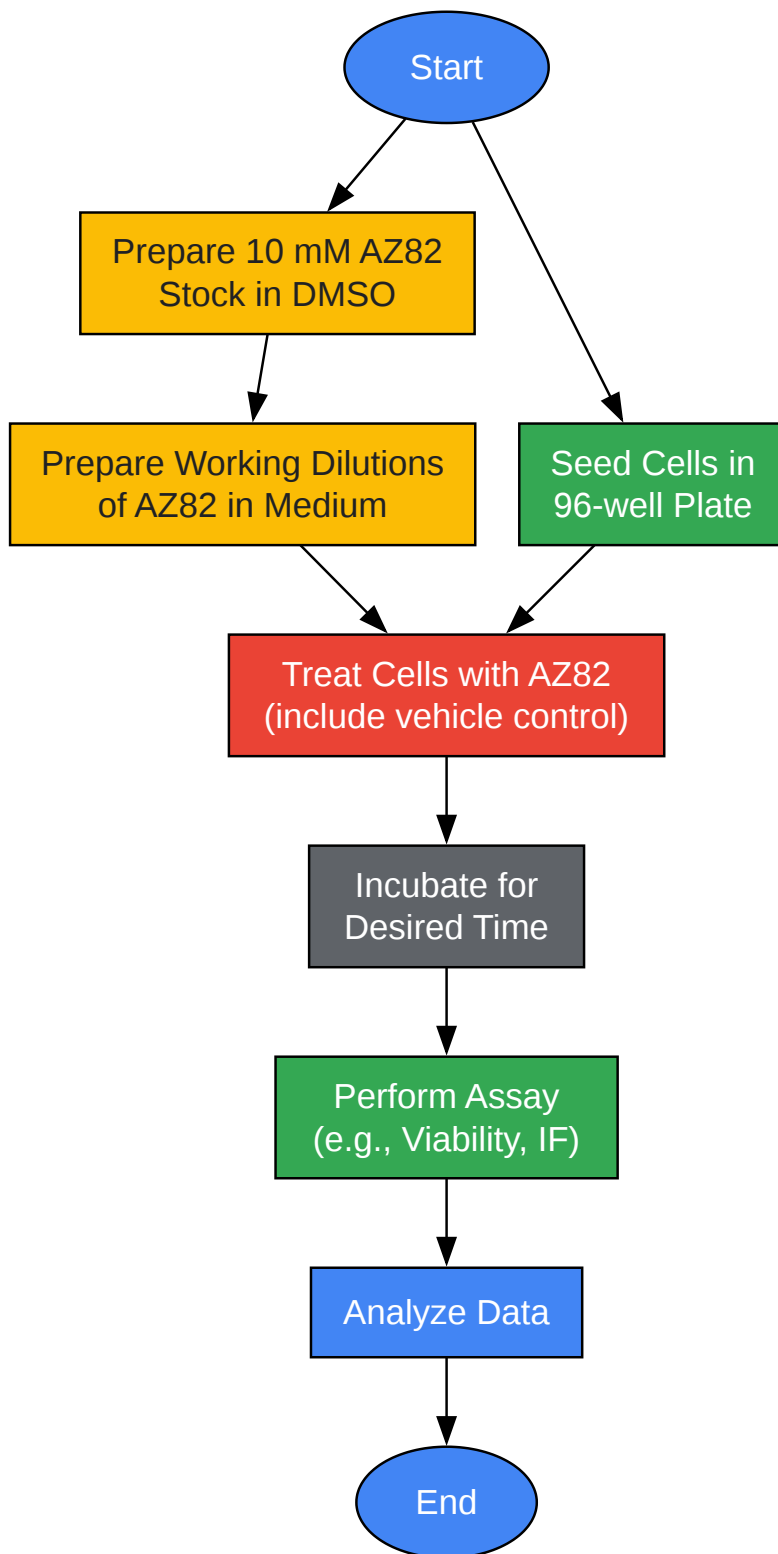
- Cancer cell line of interest (e.g., BT-549)
- Complete cell culture medium
- 96-well cell culture plates
- **AZ82** stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., Resazurin, MTT)
- Plate reader
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 2. Prepare serial dilutions of **AZ82** from the 10 mM DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
 3. Remove the medium from the cells and add the medium containing the different concentrations of **AZ82**.
 4. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
 5. Add the cell viability reagent to each well according to the manufacturer's instructions.
 6. Incubate for the recommended time.
 7. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
 8. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

AZ82 Mechanism of Action in Cancer Cells with Centrosome Amplification



Experimental Workflow for AZ82 Cell-Based Assays



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